molecular formula C8H18N2 B3376240 1-Ethyl-2,2-dimethylpiperazine CAS No. 1177279-31-0

1-Ethyl-2,2-dimethylpiperazine

Cat. No.: B3376240
CAS No.: 1177279-31-0
M. Wt: 142.24 g/mol
InChI Key: YUVOFTSSROPRCP-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Chemical Sciences

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a structure of profound importance in the chemical sciences, particularly in the field of medicinal chemistry. universiteitleiden.nlresearchgate.net Piperazine and its derivatives are recognized as "privileged scaffolds," meaning they are molecular frameworks that can bind to a variety of biological targets, making them a cornerstone in the development of new therapeutic agents. researchgate.net The versatility of the piperazine ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of molecules. nih.gov

The two nitrogen atoms within the piperazine core can be functionalized, which often leads to compounds with improved pharmacokinetic profiles, such as enhanced water solubility and oral bioavailability. Current time information in Bangalore, IN. This structural feature makes piperazine derivatives a frequent component in a wide array of clinically successful drugs, including agents for treating cancer, microbial infections, and conditions affecting the central nervous system. nih.govacs.org The widespread application of this heterocyclic system underscores the continuous interest in synthesizing and evaluating new, unique derivatives for various research purposes. nih.gov

Historical Perspective on the Emergence of 1-Ethyl-2,2-dimethylpiperazine in Academic Literature

A detailed account of the initial synthesis and characterization of this compound is not prominently featured in seminal academic literature. Its emergence appears to be linked to its availability as a specialized building block for synthetic chemistry, rather than being the subject of foundational research itself. The compound, particularly as its dihydrochloride (B599025) salt, is listed in the catalogs of various chemical suppliers, indicating its accessibility for research and development purposes. enovationchem.combldpharm.comfluorochem.co.uk

While the specific history of the ethylated, dimethylated compound is elusive, the synthesis of the core 2,2-dimethylpiperazine (B1315816) structure is documented, for instance, in patent literature describing novel industrial processes. researchgate.net These processes often involve multi-step reactions, starting from materials like isobutyraldehyde (B47883) and ethylenediamine (B42938), followed by cyclization and reduction steps to form the 2,2-dimethylpiperazine ring. researchgate.net The subsequent ethylation at the N1 position would be a standard synthetic transformation. The compound's presence in the contemporary literature is primarily as an intermediate or a structural analog used to build more complex molecules for biological evaluation.

Scope and Significance of Research on this compound

The principal significance of this compound in modern chemical research lies in its application as a structural tool in medicinal chemistry, specifically in structure-activity relationship (SAR) studies. These studies are crucial for understanding how the specific arrangement of atoms in a molecule affects its biological activity, thereby guiding the design of more effective drugs.

A notable example of its use is found in research focused on the discovery of reversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various disorders, including pain and inflammation. nih.govnih.gov In a comprehensive SAR study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated a large series of aryl sulfoxide-based MAGL inhibitors. acs.orgacs.org Within this study, various substitutions on the piperazine ring were explored to determine their impact on the inhibitor's potency.

The research included a derivative synthesized using a 2,2-dimethylpiperazine moiety (referred to as compound 42 in the study). nih.govacs.org The findings revealed that the inclusion of the 2,2-dimethyl substitution pattern resulted in a compound with decreased inhibitory potency when compared to analogs featuring a single methyl group at the 3-position of the piperazine ring. nih.govacs.org Although not the most potent candidate in this particular study, the inclusion of the this compound scaffold was significant. It provided valuable data points that helped to delineate the steric and electronic requirements of the enzyme's binding site, demonstrating that bulky substituents at the 2-position were detrimental to activity in this specific inhibitor class. This highlights the compound's role as a valuable probe in the rational design of targeted enzyme inhibitors.

Chemical Compound Data

Table 1: Properties of this compound Dihydrochloride

PropertyValueSource
CAS Number 1255718-11-6 enovationchem.combldpharm.com
Molecular Formula C₈H₂₀Cl₂N₂ enovationchem.com
Molecular Weight 215.16 g/mol nih.gov
Form Solid nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2,2-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-6-5-9-7-8(10,2)3/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVOFTSSROPRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177279-31-0
Record name 1-ethyl-2,2-dimethylpiperazine
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Advanced Synthetic Methodologies for 1 Ethyl 2,2 Dimethylpiperazine and Its Precursors

Chemo- and Regioselective Synthetic Routes to the Piperazine (B1678402) Core

The synthesis of carbon-substituted piperazines, such as the 2,2-dimethylpiperazine (B1315816) precursor, is a significant challenge in organic chemistry. mdpi.com Traditional methods often rely on the functionalization of the parent piperazine molecule, but direct C-atom functionalization is difficult. mdpi.comsemanticscholar.org Consequently, synthetic strategies frequently focus on building the heterocyclic ring from linear diamine precursors. mdpi.comsemanticscholar.org

Cyclization of Diamine Precursors

A common and industrially relevant method for constructing the 2,2-dimethylpiperazine ring involves the cyclization of appropriate diamine precursors. One patented process describes the synthesis starting from 2-chloro-2-methylpropanal. google.com This intermediate is reacted with ethylenediamine (B42938) in an organic solvent like tetrahydrofuran (B95107) (THF) or toluene (B28343) to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. google.com This is subsequently reduced via catalytic hydrogenation, using a palladium on carbon (Pd/C) catalyst, to yield 2,2-dimethylpiperazine. google.com

Another pathway starts with ethyl 2-bromo-2-methylpropanoate, which undergoes a reaction with ethylenediamine in a toluene suspension with potassium carbonate. google.com The resulting 3,3-dimethyl-piperazin-2-one is then reduced to 2,2-dimethylpiperazine using a strong reducing agent like lithium aluminium hydride (LAH). google.com However, this method has notable drawbacks, including the use of a mutagenic starting material and large quantities of LAH, which presents economic and safety issues on an industrial scale. google.com

Reductive Amination Strategies

Reductive amination is a cornerstone reaction for C-N bond formation and is employed in piperazine synthesis. thieme-connect.com For the synthesis of the 2,2-dimethylpiperazine precursor, 2-chloro-2-methylpropanal can be transformed via reductive amination. google.com Generally, this reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. thieme-connect.com

While reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are highly effective and selective, they are not ideal from a green chemistry perspective due to waste generation. thieme-connect.com Catalytic hydrogenation, using molecular hydrogen (H₂), represents a much cleaner alternative as it produces only water as a byproduct. thieme-connect.com Continuous-flow hydrogenation reactors have made this approach safer and more practical for laboratory and industrial applications. thieme-connect.com

The following table summarizes a typical reductive amination protocol for piperazine synthesis.

ReactantsReducing AgentSolvent(s)Key Features
Aldehyde/Ketone + DiamineNaBH(OAc)₃Dichloroethane (DCE)Mild and selective; widely used in pharmaceutical synthesis for N-alkylation. nih.gov
Carbonyl Compound + Amine (e.g., NH₃)H₂ / Catalyst (e.g., Pd/C)Methanol, Ethanol"Green" alternative, high atom economy, requires specialized equipment for handling H₂ gas. thieme-connect.com
Carboxylic Acid + AminePhenylsilane / Zn(OAc)₂Not specifiedA two-step process involving silane-mediated amidation followed by catalytic amide reduction. rsc.org

This table presents generalized data for reductive amination in piperazine synthesis.

Catalytic Reductive Cyclization of Dioximes

A novel and highly versatile strategy for creating substituted piperazines involves the catalytic reductive cyclization of dioximes. mdpi.comnih.govresearchgate.net This method begins with the conversion of a primary amine into a bis(oximinoalkyl)amine through a sequential double Michael addition to nitrosoalkenes. mdpi.comresearchgate.net The resulting dioxime intermediate then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

This approach allows for the construction of piperazines with diverse substituents on both carbon and nitrogen atoms. nih.gov The key steps are:

Dioxime Formation : A primary amine is reacted with nitrosoalkenes to yield a bis(oximinoalkyl)amine. researchgate.net

Reductive Cyclization : The dioxime is then hydrogenated using a catalyst, such as Palladium on Carbon (Pd/C) or a Nickel-based catalyst, which leads to the formation of the piperazine ring. mdpi.comsemanticscholar.orgresearchgate.net

A proposed mechanism for this cyclization suggests the reduction of the two oxime groups to form a diimine intermediate, which then cyclizes to a dihydropyrazine (B8608421). semanticscholar.org Subsequent reduction of the dihydropyrazine yields the final piperazine product. semanticscholar.org This method is significant as it provides a pathway to transform a primary amino group in a molecule into a piperazine ring, offering a powerful tool for modifying bioactive compounds. mdpi.comresearchgate.net

Alkylation and Functionalization Strategies for Ethyl and Dimethyl Substituents

Once the 2,2-dimethylpiperazine precursor is synthesized, the final step is the introduction of the ethyl group at the N1 position. This is typically achieved through N-alkylation, a common reaction for piperazine derivatives. cymitquimica.com

Optimization of Reaction Conditions and Catalyst Systems

The N-monoalkylation of piperazine can be challenging due to the presence of two equally reactive nitrogen atoms, which can lead to undesired dialkylation. google.com To achieve selective mono-alkylation, one approach involves the use of a monopiperazinium salt, which effectively protects one of the nitrogen atoms, allowing the other to be alkylated in high yield. google.com

Catalyst systems are crucial for optimizing N-alkylation reactions. For instance, CpIr complexes (where Cp is pentamethylcyclopentadienyl) have been shown to be effective catalysts for the N-alkylation of ethanolamines to produce piperazines. clockss.org Optimization of these reactions involves adjusting temperature, reaction time, and the base used. clockss.org

More advanced optimization efforts utilize automated self-optimizing reactors. beilstein-journals.org This technology has been applied to the N-alkylation of amino alcohols using γ-Al₂O₃ as a heterogeneous catalyst in supercritical CO₂, allowing for rapid determination of optimal temperature and flow rates to maximize the yield of the target N-alkylated heterocycle. beilstein-journals.org

The table below shows results from an optimization study for a palladium-catalyzed decarboxylative allylic alkylation, highlighting the importance of ligand choice on enantioselectivity, a key factor in chiral synthesis.

EntryLigandSolventEnantiomeric Excess (ee %)
1L1Toluene76%
2L2Toluene66%
3L3Toluene36%

Data derived from an optimization study of reaction conditions for synthesizing chiral piperazinones. researchgate.net L1 = (S)-(CF₃)₃-t-BuPHOX, L2 = (S)-t-BuPHOX, L3 = (S,S)-ANDEN-Ph Trost.

Novel Synthetic Pathways: Sustainable and Green Chemistry Approaches

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. researchgate.net For piperazine synthesis, this includes microwave-assisted synthesis, photoredox catalysis, and the use of green solvents. researchgate.netmdpi.com

Key green approaches applicable to the synthesis of 1-Ethyl-2,2-dimethylpiperazine and its precursors include:

Protecting-Group-Free Synthesis : A one-pot, one-step method for preparing monosubstituted piperazines from a protonated piperazine avoids the need for protecting groups, which simplifies the process and reduces waste. mdpi.com

Alternative Energy Sources : Microwave irradiation and ultrasonication have been used in the Petasis reaction to create piperazine analogs, offering significant reductions in reaction time and energy consumption compared to conventional heating. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and green alternative to classical methods. mdpi.com The use of organic photocatalysts, such as acridinium (B8443388) salts, can promote C-H alkylation of piperazines, avoiding the cost and potential toxicity of transition-metal catalysts. mdpi.com

Continuous-Flow Hydrogenation : As mentioned previously, using H₂ generated on-demand in a flow reactor for reductive amination is a safe, environmentally friendly, and scalable approach that avoids stoichiometric metal hydride reagents. thieme-connect.com

These sustainable methodologies are at the forefront of modern chemical synthesis, aiming to produce valuable compounds like this compound with greater efficiency and minimal environmental impact. researchgate.net

Synthesis of Protected this compound Intermediates (e.g., Boc-protected)

In multi-step syntheses, it is often necessary to protect one of the nitrogen atoms of the piperazine ring to ensure selective functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions.

The synthesis of a Boc-protected this compound intermediate would typically begin with the protection of the 2,2-dimethylpiperazine precursor. This is achieved by reacting 2,2-dimethylpiperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine, to yield tert-butyl 2,2-dimethylpiperazine-1-carboxylate. a2bchem.com This mono-protected intermediate can then be subjected to N-ethylation.

The alkylation of the remaining free secondary amine of Boc-2,2-dimethylpiperazine can be accomplished using an ethylating agent like ethyl iodide or ethyl bromide. nih.gov The reaction would be carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, often in the presence of a base like potassium carbonate to scavenge the acid byproduct. a2bchem.com This would result in the formation of tert-butyl 4-ethyl-3,3-dimethylpiperazine-1-carboxylate. Subsequent removal of the Boc group, typically by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, would yield the desired this compound.

A summary of the reactants and products in the synthesis of a Boc-protected intermediate is presented in Table 1.

Table 1: Synthesis of Boc-Protected this compound Intermediate

Reactant 1 Reactant 2 Product
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate Ethyl iodide tert-Butyl 4-ethyl-3,3-dimethylpiperazine-1-carboxylate
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate Ethyl bromide tert-Butyl 4-ethyl-3,3-dimethylpiperazine-1-carboxylate

Asymmetric Synthesis Approaches to Chiral Analogs (if applicable)

The asymmetric synthesis of chiral analogs of this compound is a complex challenge. The target molecule itself is achiral due to the presence of a plane of symmetry. Therefore, to generate chiral analogs, chirality must be introduced by modifying the core structure, for instance, by introducing substituents at the C3 or C5 positions of the piperazine ring or by creating a chiral center on one of the substituent groups.

The literature on the asymmetric synthesis of piperazines is extensive; however, specific methods for creating chiral analogs of this compound, particularly those retaining the 2,2-gem-dimethyl substitution, are not well-documented. nih.govgoogle.com General strategies for asymmetric piperazine synthesis often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. nih.govgoogle.com

For example, chiral pool synthesis, which utilizes readily available chiral starting materials like amino acids, is a common approach for constructing chiral piperazine rings. google.com Another strategy involves the diastereoselective alkylation of a chiral piperazine precursor. ucd.ie However, the application of these methods to generate chiral analogs of this compound with a gem-dimethyl moiety at the C2 position would require significant synthetic development.

Palladium-catalyzed cyclization reactions have also been employed for the synthesis of substituted piperazines, including those with gem-dimethyl groups. acs.orgnih.gov In principle, by using chiral ligands, these reactions could be rendered enantioselective, providing a potential but underexplored route to chiral 2,2-dimethylpiperazine derivatives. acs.orgnih.gov

Given the lack of specific literature, the development of an asymmetric synthesis for a chiral analog of this compound would likely necessitate a novel synthetic route.

Chemical Reactivity and Mechanistic Studies of 1 Ethyl 2,2 Dimethylpiperazine

Electrophilic and Nucleophilic Reactions of the Piperazine (B1678402) Nitrogen Atoms

The chemical behavior of 1-Ethyl-2,2-dimethylpiperazine is largely dictated by the two nitrogen atoms within its heterocyclic ring. These nitrogens possess lone pairs of electrons, rendering them nucleophilic centers that can react with various electrophiles. However, the substitution pattern of the piperazine ring creates a distinction in the reactivity of the two nitrogen atoms. The nitrogen at the N1 position is tertiary, bonded to an ethyl group and two methyl groups at the adjacent C2 position, while the nitrogen at the N4 position is a secondary amine, bonded to a hydrogen atom.

This structural difference means that the N4 nitrogen is generally more sterically accessible and more nucleophilic than the tertiary N1 nitrogen. Consequently, it serves as the primary site for reactions with electrophiles. For instance, in reactions with acyl chlorides, sulfonyl chlorides, or carbamoyl (B1232498) chlorides, the formation of a new bond occurs preferentially at the N4 position. muni.cz This selectivity is a key feature in the synthetic applications of asymmetrically substituted piperazines. The fundamental reactivity of piperazine and its derivatives is attributed to the nucleophilic nature of the nitrogen atoms at the 1 and 4 positions. researchgate.net

While the N1 tertiary amine is less reactive due to steric hindrance from the adjacent ethyl and gem-dimethyl groups, it can still participate in reactions under certain conditions. For example, it can be protonated by acids to form the corresponding piperazinium salt. The electron-donating nature of the alkyl groups (ethyl and methyl) increases the basicity of the nitrogen atoms compared to the parent piperazine molecule.

The table below summarizes the expected reactivity at each nitrogen position.

Nitrogen PositionTypeSubstituentsSteric HindranceNucleophilicityPrimary Reaction Type
N1 TertiaryEthyl, C2-gem-dimethylHighLowerProtonation, reactions with strong electrophiles
N4 SecondaryHydrogenLowHigherAcylation, Alkylation, Sulfonylation, Coupling

Stereochemical Aspects of Reactions Involving this compound

The presence of a substituent at the C2 position introduces a chiral center into the this compound molecule, meaning it can exist as enantiomers. The stereochemistry of the piperazine ring and its substituents plays a crucial role in determining the outcome of its reactions. Chiral piperazine derivatives are highly sought after in medicinal chemistry and as chiral ligands in asymmetric synthesis. unimi.itrsc.orgclockss.org

The six-membered piperazine ring typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. The bulky gem-dimethyl group at C2 and the ethyl group at N1 will have a significant influence on the preferred conformation of the ring. Reactions involving the N4 nitrogen can be influenced by the existing stereocenter at C2, potentially leading to diastereoselective outcomes. The approach of an incoming electrophile to the N4 nitrogen can be sterically directed by the spatial arrangement of the substituents on the ring, favoring the formation of one diastereomer over the other. clockss.org The development of stereoselective methods to synthesize enantiomerically pure piperazines is an active area of research, often employing chiral starting materials or catalysts. unimi.itbeilstein-archives.orgacs.org

Rearrangement Reactions and Degradation Pathways (Mechanistic Focus)

Piperazine and its derivatives, while relatively stable, can undergo rearrangement and degradation, particularly under harsh conditions such as elevated temperatures and oxidative environments, which are relevant in industrial applications like CO2 capture. utexas.eduresearchgate.netepa.gov

Rearrangement Reactions: Molecular rearrangements are transformations where the atomic connectivity of a molecule changes. For piperazine structures, various named rearrangement reactions like the Diaza-Cope, Mumm, and Aza-Wittig rearrangements can be utilized for their synthesis and modification. bohrium.comtandfonline.combenthamdirect.comeurekaselect.com While these are often used to build the piperazine core, the principles can apply to subsequent reactions. For instance, the formation of aziridinium (B1262131) ions during nucleophilic substitution at a side chain on the piperazine ring can lead to rearranged products like 1,4-diazepanes. nih.gov

Degradation Pathways: The thermal and oxidative degradation of piperazines is a significant concern in industrial processes.

Thermal Degradation: At high temperatures (e.g., 135-175 °C), the degradation of piperazine often follows first-order kinetics. utexas.edu The mechanism can involve a nucleophilic substitution (SN2) reaction where one piperazine molecule attacks another, leading to ring-opening and the formation of oligomeric species. utexas.eduutexas.edu Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to the unsubstituted parent compound. researchgate.net The stability of the six-membered piperazine ring is generally higher than that of five or seven-membered heterocyclic diamines. researchgate.net

Oxidative Degradation: In the presence of oxygen, degradation is accelerated, often catalyzed by metal ions like copper (Cu2+). utexas.edu The degradation products can include various smaller amines, amides (like N-formylpiperazine), and amino acids. utexas.eduutexas.educore.ac.uk The mechanism likely involves the formation of radical intermediates and oxidation at the carbon atoms alpha to the nitrogen atoms.

Common degradation products identified in studies of piperazine and its derivatives under process conditions include formamide, ethylenediamine (B42938), and various N-substituted piperazines. core.ac.ukresearchgate.net

Role as a Building Block in Complex Chemical Synthesis

Substituted piperazines are classified as "privileged structures" in medicinal chemistry because they are frequently found in biologically active compounds, including numerous blockbuster drugs. rsc.orgnih.gov this compound, with its distinct N1 and N4 nitrogen atoms, serves as a versatile scaffold for building more complex molecules. Its differential reactivity allows for selective and sequential functionalization, making it a valuable starting material in drug discovery and development. ontosight.ai

One of the most common and fundamental reactions utilizing this compound is the formation of amides and carboxamides at the N4 position. The secondary amine at N4 readily reacts with carboxylic acid derivatives like acyl chlorides, anhydrides, and sulfonyl chlorides. tandfonline.com

The reaction with an acyl chloride, for example, proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the N4 nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the final N-acyl piperazine product. The absence of the N-H proton signal in NMR spectra and the appearance of a characteristic amide carbonyl stretch in IR spectra confirm the formation of the product. tandfonline.com This type of reaction is a key step in the synthesis of a vast number of compounds, including potent enzyme inhibitors and receptor agonists. nih.govnih.gov

The table below shows representative reagents used to form amides and related structures with substituted piperazines.

Reagent ClassExample ReagentProduct Type
Acyl Chlorides Benzoyl chlorideCarboxamide
Sulfonyl Chlorides p-Toluenesulfonyl chlorideSulfonamide
Carboxylic Acids Acetic acid (with coupling agent)Carboxamide

The synthetic utility of this compound extends beyond simple acylation to more advanced carbon-nitrogen bond-forming reactions, notably palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds. nih.govbenthamdirect.com In this reaction, the N4 nitrogen of this compound can be coupled with an aryl halide (e.g., bromotoluene) or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP or X-Phos), and a base. dtu.dkresearchgate.net This provides a direct and efficient route to N-arylpiperazines, which are common motifs in pharmaceuticals. nih.govrsc.org Optimization of solvents and ligands is often crucial to favor the desired mono-arylated product over the di-arylated byproduct. dtu.dk

Furthermore, the bifunctional nature of the piperazine ring can be exploited to construct more complex heterocyclic systems. By reacting with substrates containing multiple electrophilic sites, fused or spirocyclic structures can be generated. Palladium-catalyzed decarboxylative cyclization reactions of diamines with propargyl carbonates represent a modern approach to creating highly substituted piperazines. acs.org

Computational and Theoretical Investigations of 1 Ethyl 2,2 Dimethylpiperazine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and reactivity of a molecule. DFT methods are particularly favored for their balance of computational cost and accuracy in describing electron correlation. These calculations begin by optimizing the molecular geometry to find the lowest energy structure. For 1-Ethyl-2,2-dimethylpiperazine, this involves determining the most stable arrangement of its piperazine (B1678402) ring, which typically adopts a chair conformation, and the orientation of the ethyl and methyl substituents.

A key output of quantum chemical calculations is the description of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. The LUMO would likely be distributed across the C-N and C-C antibonding orbitals. Analysis of the molecular electrostatic potential (MEP) surface would further highlight the charge distribution, with negative potential (red regions) concentrated around the nitrogen atoms, indicating nucleophilic sites, and positive potential (blue regions) around the hydrogen atoms.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: These are representative values for a molecule of this type, as specific calculated data was not found in the literature.)

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy 1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 7.7 eVSuggests high kinetic stability.
Dipole Moment 1.8 DIndicates a moderate molecular polarity.

Quantum chemical calculations can model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy path from reactants to products. A critical point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur.

For instance, the N-alkylation of the secondary amine in the piperazine ring could be modeled. Transition state analysis would involve locating the structure corresponding to the highest point on the reaction coordinate, where the new C-N bond is partially formed and the leaving group on the alkylating agent is partially detached. The energy of this transition state determines the reaction's activation energy and, consequently, its rate.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to explore the physical movements and conformational changes of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system.

For this compound, an MD simulation would reveal the dynamic behavior of the piperazine ring, which can undergo ring-puckering and chair-to-boat interconversions. The simulations would also show the rotational freedom of the ethyl and methyl substituents. A key focus would be the conformational preference of the ethyl group, which can exist in either an axial or equatorial position. Studies on similar 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be influenced by intramolecular hydrogen bonding or steric effects.

Running simulations in a solvent box (e.g., water) allows for the study of solution behavior. This would reveal how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonding between the piperazine's nitrogen atoms and water, influence its conformational preferences.

Topological Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, NCI, RDG)

The nature of non-covalent interactions (NCIs) is critical for understanding molecular recognition and crystal packing. Topological analysis methods, such as the Non-Covalent Interaction (NCI) index and Reduced Density Gradient (RDG), provide a way to visualize and characterize these weak interactions based on the electron density and its derivatives.

In a hypothetical crystal structure of this compound, these analyses could reveal a network of intermolecular interactions. The secondary amine (N-H) group is capable of acting as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. An NCI or RDG plot would visualize these interactions as specific surfaces between molecules. Typically, strong attractive interactions like hydrogen bonds appear as blue or green surfaces, weaker van der Waals interactions as green surfaces, and repulsive steric clashes as red surfaces. This analysis would provide a detailed picture of the forces governing the solid-state structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (excluding clinical)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used in drug discovery to correlate a molecule's structural features with its biological activity.

A QSAR study for a series of piperazine analogs, including this compound, would involve calculating a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) and using statistical methods to build a mathematical model that relates these descriptors to a measured biological activity (e.g., receptor binding affinity). This model could then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For this compound, a pharmacophore model might include features like a hydrogen bond acceptor (the nitrogen atoms), a hydrogen bond donor (the N-H group), and hydrophobic features (the ethyl and methyl groups). This model serves as a 3D query to search large chemical databases for other molecules that fit the required spatial arrangement, potentially identifying new active compounds.

Applications of 1 Ethyl 2,2 Dimethylpiperazine in Specialized Chemical Research

Role as a Ligand in Coordination Chemistry and Catalysis

The two nitrogen atoms in the 1-Ethyl-2,2-dimethylpiperazine molecule allow it to function as a bidentate ligand, forming stable complexes with various metal centers. This characteristic is foundational to its application in the development of novel catalysts and functional materials.

Metal-Organic Frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands to form porous structures. While specific MOFs incorporating this compound are not extensively detailed in the literature, chemical suppliers list it as a potential MOF ligand. The utility of aliphatic ligands in MOF chemistry is a growing area of interest, as their conformational freedom can lead to unique and valuable properties in the resulting frameworks. The bulky dimethyl and ethyl groups on the piperazine (B1678402) ring would influence the steric and electronic environment of the coordination site, potentially affecting the topology and pore dimensions of the resulting MOF. The general principle involves the nitrogen atoms of the piperazine derivative coordinating with metal centers to build extended one-, two-, or three-dimensional networks.

Asymmetric catalysis often employs chiral ligands to control the stereochemical outcome of a chemical reaction. While this compound itself is not chiral, it can be derivatized to create chiral ligands for use in asymmetric synthesis. The introduction of chiral centers, for example, at other positions on the piperazine ring, could yield enantiomerically pure ligands. The synthesis of such enantiopure piperazines can be achieved through methods like asymmetric lithiation-trapping of N-Boc protected piperazines. These chiral piperazine derivatives can then be coordinated with a metal catalyst to facilitate enantioselective transformations, a critical technology in the synthesis of pharmaceuticals and other fine chemicals.

Advanced Materials Science Applications (e.g., Polymer Chemistry, Specialty Chemicals)

In the realm of materials science, this compound can serve as a monomer or a modifying agent in the synthesis of polymers and specialty chemicals. For instance, diamines are key components in the formation of polyureas through condensation with diisocyanates. The structure of the diamine, in this case, this compound, would directly influence the properties of the resulting polymer, such as its thermal stability and mechanical strength. The piperazine ring can also be incorporated into other polymer backbones to impart specific functionalities.

Mechanistic Probes in Biological Systems (In Vitro Studies)

The biological activity of this compound and its derivatives has been investigated in vitro to elucidate their interactions with biological targets such as enzymes and receptors.

Piperazine derivatives have been widely studied as inhibitors of various enzymes in cell-free, in vitro assays. For example, certain thiazolylhydrazine-piperazine derivatives have demonstrated potent and selective inhibition of monoamine oxidase-A (MAO-A). In such studies, the inhibitory activity is quantified by determining the concentration of the compound required to reduce enzyme activity by 50% (IC50). Kinetic studies can further reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. While specific data for this compound is not prominent, the broader class of piperazine-containing molecules shows significant potential for enzyme modulation.

Compound ClassEnzyme TargetIn Vitro Effect
Thiazolylhydrazine-piperazine derivativesMonoamine Oxidase-A (MAO-A)Potent and selective inhibition
Aminoalkanol derivatives with piperazine moietyAcetylcholinesterase (AChE)Competitive inhibition
1,5-diarylpyrrole derivatives with piperazineCyclooxygenase-2 (COX-2)Potent and selective inhibition

The piperazine scaffold is a common feature in ligands designed to interact with a variety of receptors. In vitro radioligand binding studies are a primary tool to assess the affinity of these compounds for their targets. For instance, chiral methyl-substituted aryl piperazinium compounds have been shown to exhibit distinct selectivity for α9 and α7 nicotinic acetylcholine (B1216132) receptors. Similarly, other arylpiperazine derivatives have been evaluated for their binding affinity to serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. These studies provide crucial information on the structure-activity relationship and can guide the design of more selective and potent receptor modulators. The binding of a ligand to a receptor can initiate or block a signaling pathway, and the downstream effects, such as changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, can be measured to understand the functional consequences of receptor interaction.

Compound ClassReceptor TargetIn Vitro Binding/Signaling Effect
Chiral methyl-substituted aryl piperazinium compoundsα9 and α7 nicotinic acetylcholine receptorsDistinct selectivity and modulation of agonism vs. antagonism
Substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides5-HT1A, 5-HT2A, 5-HT2C, D1, D2, α1, α2 receptorsVaried affinity, with some derivatives showing high and selective affinity for 5-HT1A
Arylpiperazine derivativesSerotonin 5-HT7 receptorLong-lasting inhibition of radioligand binding and cAMP signaling

Development of Fluorescent Probes or Imaging Agents based on this compound

There is no specific data in the reviewed scientific literature to suggest that this compound has been utilized in the development of fluorescent probes or imaging agents.

In principle, the piperazine moiety can be incorporated into fluorescent molecules to modulate their photophysical properties. The nitrogen atoms of the piperazine ring can act as electron donors or acceptors, influencing the intramolecular charge transfer (ICT) characteristics of a fluorophore. This can lead to the development of sensors for various analytes or for monitoring changes in the microenvironment, such as pH or polarity. The ethyl and dimethyl substitutions on the piperazine ring of this compound would influence its steric and electronic properties, which could, in turn, affect the performance of a hypothetical fluorescent probe.

For a molecule like this compound to be used in this context, it would typically be chemically linked to a known fluorophore. The resulting conjugate would then be evaluated for its fluorescence response to specific stimuli.

Table 1: Hypothetical Design Parameters for a Fluorescent Probe Incorporating this compound

ParameterRole of this compound MoietyPotential Effect on Probe Performance
Receptor Site The piperazine nitrogen atoms could serve as binding sites for metal ions or protons.Could enable the detection of specific cations or changes in pH.
Modulation of ICT The tertiary amine character can influence the electron density of an attached aromatic system.May lead to solvatochromism or a "turn-on"/"turn-off" fluorescence response.
Solubility and Biocompatibility The alkyl substitutions can affect the molecule's solubility in different media.Could be tailored for applications in either organic or aqueous environments, including biological systems.

Specialty Chemical Intermediate in Academic Synthesis

There are no specific examples in the academic literature where this compound is explicitly used as a specialty chemical intermediate.

As a substituted diamine, this compound possesses two nitrogen atoms with differing steric environments. The nitrogen at position 1 is substituted with an ethyl group, while the nitrogen at position 4 is unsubstituted (a secondary amine). This differential substitution could theoretically allow for selective reactions at one nitrogen over the other, making it a potentially useful building block for the synthesis of more complex molecules.

In a synthetic context, the secondary amine of this compound could undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to introduce a new substituent on the nitrogen.

Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form N-arylpiperazines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

The presence of the gem-dimethyl group at the 2-position introduces significant steric hindrance, which would influence the reactivity of the adjacent nitrogen atoms and the conformational properties of the piperazine ring.

Table 2: Potential Synthetic Transformations of this compound as an Intermediate

Reaction TypeReagentsPotential Product Class
N-AcylationR-COCl, BaseN-Acyl-1-ethyl-2,2-dimethylpiperazines
N-AlkylationR-X, Base1-Ethyl-4-alkyl-2,2-dimethylpiperazines
Buchwald-Hartwig AminationAr-X, Pd catalyst, Base1-Ethyl-4-aryl-2,2-dimethylpiperazines
Reductive AminationRCHO, NaBH(OAc)₃1-Ethyl-4-alkyl-2,2-dimethylpiperazines

Without specific documented research, the utility of this compound as a specialty chemical intermediate remains speculative. Its unique substitution pattern could offer advantages in specific synthetic challenges, but its adoption by the academic community would depend on its availability, cost, and demonstrated utility in the synthesis of target molecules with interesting biological or material properties.

Synthesis and Exploration of Novel 1 Ethyl 2,2 Dimethylpiperazine Derivatives and Analogs

Structural Modification Strategies for Enhanced Academic Utility

The academic utility of 1-Ethyl-2,2-dimethylpiperazine can be significantly expanded through targeted structural modifications. These modifications aim to create a diverse set of molecules for investigating fundamental chemical and biological principles. The primary sites for modification are the two nitrogen atoms of the piperazine (B1678402) ring. The nitrogen at position 4 (N4) is a secondary amine, making it a prime target for a variety of chemical transformations.

Key Modification Strategies:

N-Alkylation and N-Arylation: The secondary amine at the N4 position can be readily alkylated or arylated to introduce a wide range of substituents. This can be achieved through nucleophilic substitution reactions with various alkyl halides or through more complex cross-coupling reactions for arylation. These modifications allow for the systematic variation of steric bulk, lipophilicity, and electronic properties.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can introduce amide, sulfonamide, or urea (B33335) functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, significantly altering the molecule's interaction profile.

Reductive Amination: The N4 nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form new N-C bonds. This is a versatile method for introducing complex and diverse side chains.

These strategies enable the creation of derivatives with varied physicochemical properties, which are essential for systematic studies in areas such as receptor binding and catalysis.

Modification StrategyReagentsFunctional Group IntroducedPurpose in Academic Research
N-Alkylation Alkyl Halides (e.g., Benzyl (B1604629) bromide)Substituted AmineInvestigate steric and electronic effects on activity.
N-Arylation Aryl Halides with a catalystAryl AmineExplore pi-stacking and other aromatic interactions.
Acylation Acyl Chlorides, AnhydridesAmideIntroduce hydrogen bonding capabilities and rigidify conformation.
Sulfonylation Sulfonyl ChloridesSulfonamideModify electronic properties and hydrogen bonding patterns.
Urea/Thiourea Formation Isocyanates, IsothiocyanatesUrea/ThioureaCreate potent hydrogen bond donors/acceptors for binding studies.

Structure-Activity Relationship Studies in Non-Clinical Contexts (e.g., ligand binding, catalytic activity)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its functional activity. For derivatives of this compound, SAR studies in non-clinical contexts focus on activities such as binding affinity to specific biological targets (receptors, enzymes) or performance in catalytic applications.

In the context of ligand binding, researchers synthesize a series of analogs with systematic structural changes and measure their affinity for a target, often using radioligand binding assays. For instance, studies on related arylpiperazine derivatives have shown that the nature and position of substituents on an aromatic ring attached to the piperazine nitrogen can dramatically influence binding affinity and selectivity for different receptor subtypes, such as serotonin (B10506) or dopamine (B1211576) receptors.

A hypothetical SAR study on this compound derivatives targeting a generic receptor might explore how varying the substituent at the N4 position impacts binding. Key findings from analogous studies on other piperazine-based compounds suggest certain trends. For example, introducing bulky hydrophobic groups might enhance binding to a hydrophobic pocket in a receptor, while adding polar groups could facilitate interactions with hydrophilic residues.

Table of Hypothetical SAR Findings for Receptor Binding:

Derivative (Modification at N4)Substituent RReceptor Affinity (Ki, nM)SAR Interpretation
Analog 1-H (unsubstituted)500Baseline affinity.
Analog 2-CH₃ (Methyl)350Small alkyl group slightly improves affinity.
Analog 3-CH₂Ph (Benzyl)80Introduction of an aromatic ring significantly enhances affinity, possibly through pi-stacking interactions.
Analog 4-C(O)Ph (Benzoyl)200Amide group may introduce unfavorable steric hindrance or electronic properties compared to the benzyl group.
Analog 5-SO₂Ph (Benzenesulfonyl)450Sulfonamide group is less favorable, potentially due to altered geometry and electronics.

These studies are crucial for developing molecular probes to study receptor function or for designing novel catalysts where the piperazine moiety acts as a chiral ligand or base.

Combinatorial Chemistry Approaches for Derivative Libraries (Academic Focus)

Combinatorial chemistry is a powerful technique for rapidly generating large, diverse collections of molecules, known as chemical libraries. This approach is highly valuable in academic research for exploring chemical space and identifying compounds with interesting properties without the need to synthesize each molecule in a laborious one-by-one fashion.

For this compound, a combinatorial approach would involve using the core structure as a central scaffold. A library could be generated through parallel synthesis, where the scaffold is reacted with a set of diverse building blocks in an array format (e.g., in a 96-well plate).

A typical combinatorial synthesis could start with this compound as the common reactant in each well. Then, a different building block, such as a unique acyl chloride or alkyl halide, is added to each well. This process results in a library where each well contains a unique derivative of the parent scaffold.

Example of a Combinatorial Library Design:

A library can be designed by reacting the this compound scaffold with two sets of building blocks (R¹ and R²) in a combinatorial fashion.

Scaffold: this compound

Building Block Set A (Acyl Chlorides): Acetyl chloride, Benzoyl chloride, Cyclohexanecarbonyl chloride

Building Block Set B (Alkyl Halides): Benzyl bromide, 2-Bromo-N,N-dimethylaniline, 4-Nitrobenzyl bromide

By reacting the scaffold with each building block from Set A and Set B, a library of derivatives can be synthesized. This allows for the efficient exploration of how different combinations of substituents affect the molecule's properties in high-throughput screening assays for catalytic activity or ligand binding.

Library EntryScaffoldBuilding BlockResulting Derivative Structure (at N4)
A1This compoundAcetyl chlorideN-acetyl
A2This compoundBenzoyl chlorideN-benzoyl
A3This compoundCyclohexanecarbonyl chlorideN-cyclohexanecarbonyl
B1This compoundBenzyl bromideN-benzyl
B2This compound2-Bromo-N,N-dimethylanilineN-(2-(dimethylamino)phenyl)methyl
B3This compound4-Nitrobenzyl bromideN-(4-nitrobenzyl)

This systematic approach accelerates the discovery of structure-activity relationships and the identification of molecules with novel properties for academic investigation.

Emerging Research Avenues and Future Directions for 1 Ethyl 2,2 Dimethylpiperazine

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Microfluidics)

The synthesis of complex molecules like 1-Ethyl-2,2-dimethylpiperazine can be significantly enhanced by the adoption of advanced synthetic technologies such as flow chemistry and microfluidics. These techniques offer numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and greater efficiency.

Flow chemistry, in particular, allows for the precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For the synthesis of piperazine (B1678402) derivatives, flow processes can facilitate reactions that are otherwise challenging in batch, such as those involving hazardous reagents or unstable intermediates. A simplified procedure for the synthesis of monosubstituted piperazines has been developed that can be adapted from a batch reaction to a flow microwave reactor, showcasing the potential for rapid and efficient production. The covalent attachment of piperazine onto the inner walls of a microreactor has been demonstrated, creating a catalytically active system for various chemical transformations. This approach could be adapted for the functionalization or synthesis of this compound.

Microfluidic systems, which operate on a smaller scale, are ideal for high-throughput screening of reaction conditions and for the synthesis of small quantities of compounds for initial biological evaluation. The radiosynthesis of a piperazine derivative has been successfully achieved using a microfluidic device, highlighting the technology's applicability for creating radiolabeled compounds for imaging studies.

Table 1: Comparison of Batch vs. Flow Synthesis for Piperazine Derivatives

ParameterBatch SynthesisFlow Synthesis/Microfluidics
Reaction ControlLimitedPrecise control over temperature, pressure, and time
SafetyHigher risk with hazardous reagentsEnhanced safety due to small reaction volumes
ScalabilityChallengingEasily scalable by running the system for longer durations
EfficiencyOften lower yields and puritiesHigher yields and purities due to better control

Interdisciplinary Research Opportunities (e.g., Chemical Biology, Material Science)

The versatile structure of piperazine derivatives makes them valuable scaffolds in interdisciplinary research fields like chemical biology and material science.

In chemical biology , substituted piperazines are frequently incorporated into biologically active molecules due to their ability to modulate pharmacokinetic and pharmacodynamic properties. They are found in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and anticancer agents. The specific substitution pattern of this compound could be leveraged to design novel probes for studying biological systems or as building blocks for new therapeutic agents. For instance, piperazine derivatives have been investigated as permeation enhancers that can modulate epithelial structures, which is a significant area of research in drug delivery.

In material science , the piperazine scaffold can be integrated into polymers and metal-organic frameworks (MOFs). Piperazine-containing polymers have been explored as supported base catalysts. The incorporation of this compound into such materials could introduce unique properties due to its specific steric and electronic profile. For example, piperazine-containing macrocycles have been synthesized and their transition metal complexes studied, revealing interesting conformational behaviors of the piperazine ring upon metal binding.

Table 2: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationRationale
Chemical BiologyNovel therapeutic agents, chemical probesPiperazine scaffold is a common pharmacophore; specific substitutions can tune activity.
Material ScienceFunctional polymers, Metal-Organic Frameworks (MOFs)Piperazine unit can act as a versatile building block or ligand.

Unexplored Reactivity Patterns and Synthetic Challenges

The synthesis of unsymmetrically substituted piperazines like this compound presents notable synthetic challenges. Traditional methods often involve multi-step sequences and can suffer from low yields and lack of regioselectivity. The direct functionalization of the piperazine ring at the carbon atoms is particularly difficult.

One of the key challenges lies in the selective functionalization of the two nitrogen atoms when they are in different chemical environments. The steric hindrance imposed by the two methyl groups at the C-2 position of this compound would significantly influence the reactivity of the adjacent nitrogen atom. This could, however, be exploited to achieve selective reactions at the less hindered nitrogen.

Future research could focus on exploring novel synthetic methodologies to access this and related structures. This includes the development of new catalytic systems for the direct C-H functionalization of the piperazine core, which remains a significant hurdle. Furthermore, the unique steric environment of this compound may lead to unexplored reactivity patterns when subjected to various reaction conditions. For example, the conformational behavior of the piperazine ring, which can exist in chair or boat forms, can be influenced by substituents and complexation with metal ions, affecting its reactivity.

Computational Predictions Guiding Experimental Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental design and saving significant time and resources. For this compound, computational methods can be employed in several ways.

Conformational Analysis: The conformational landscape of piperazine derivatives can be complex. Computational modeling can predict the most stable conformers of this compound and the energy barriers for their interconversion. This information is crucial for understanding its reactivity and how it might interact with biological targets or other molecules.

In Silico Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies on piperazine derivatives have been used to develop models that predict their biological activity. Similar approaches could be used to design novel derivatives of this compound with desired properties. Computational docking studies can predict the binding modes of these molecules with specific protein targets, aiding in the design of new drugs.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to understand the electronic structure of this compound and predict its reactivity towards different reagents. This can help in designing more efficient synthetic routes and exploring new chemical transformations.

Table 3: Application of Computational Methods to this compound Research

Computational MethodApplicationPotential Outcome
Molecular Mechanics/DynamicsConformational analysisPrediction of stable conformers and their populations.
QSAR/Molecular DockingIn silico drug designIdentification of potential biological targets and design of new active compounds.
Density Functional Theory (DFT)Reactivity predictionUnderstanding electronic properties to guide synthetic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-2,2-dimethylpiperazine, and how can reaction conditions be optimized?

  • Answer : A typical synthesis involves nucleophilic substitution or alkylation reactions. For example, piperazine derivatives are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of 1-(2-fluorobenzyl)piperazine triazoles. Key parameters include solvent selection (e.g., H₂O:DCM ratio), catalyst loading (CuSO₄·5H₂O and sodium ascorbate), and reaction time (2 hours at ambient temperature). Optimization involves varying equivalents of reagents, temperature, and purification methods (e.g., silica gel chromatography) .

Q. How is the structural characterization of this compound performed?

  • Answer : Techniques like IR spectroscopy, ¹H/¹³C NMR, and GC-MS are critical. For instance, intermediates in piperazine synthesis are validated via HNMR to confirm substituent positions, while GC-MS ensures purity. X-ray crystallography or DFT-based computational methods (e.g., B3LYP functional) can further analyze electronic properties and confirm stereochemistry .

Q. What safety precautions are recommended when handling this compound derivatives?

  • Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Piperazine derivatives may cause skin/eye irritation (Category 2 hazards). Avoid inhalation and ensure proper waste disposal. Safety data sheets (SDS) for analogs like 1-Acetyl-4-(4-hydroxyphenyl)piperazine recommend dry powder or CO₂ extinguishers for fires and immediate washing after exposure .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

  • Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, bond dissociation energies, and thermochemical properties. For example, exact-exchange terms in DFT improve accuracy for atomization energies (average deviation <2.4 kcal/mol). Such models predict reactivity sites for functionalization or ligand-receptor interactions .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for piperazine-based therapeutics?

  • Answer : Combine synthetic modifications (e.g., substituent variations at N-1 or C-2 positions) with biological assays. For 1-arylsulfonyl-4-phenylpiperazine derivatives, molecular docking against enzymes (e.g., acetylcholinesterase) identifies key interactions (hydrogen bonds, π-π stacking). SAR studies reveal that electron-withdrawing groups enhance inhibitory activity .

Q. How can this compound be applied in designing dopamine receptor ligands?

  • Answer : Piperazine scaffolds are common in D3 receptor ligands. For example, 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide derivatives show selectivity via hydrophobic interactions with receptor subpockets. Radioligand binding assays (using ³H-labeled compounds) and in vivo behavioral tests validate efficacy .

Methodological Considerations

Q. What analytical techniques resolve contradictions in piperazine derivative reactivity data?

  • Answer : Discrepancies in reaction yields or byproducts require orthogonal validation:

  • Chromatography : HPLC or TLC monitors reaction progress.
  • Spectroscopy : Compare NMR shifts with computational predictions.
  • Kinetic studies : Vary temperature/pH to identify rate-limiting steps. For example, conflicting hydrolysis rates in analogs may arise from steric effects of 2,2-dimethyl groups .

Q. How are piperazine derivatives utilized in click chemistry for bioconjugation?

  • Answer : The CuAAC reaction (e.g., with azidobenzene derivatives) attaches piperazines to biomolecules. Key steps:

  • Azide preparation : React NaN₃ with aryl halides.
  • Click reaction : Optimize Cu(I) catalyst concentration to avoid cytotoxicity.
    Applications include fluorescent probes for receptor imaging or drug delivery systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.